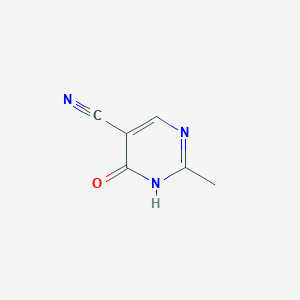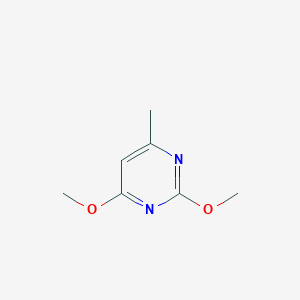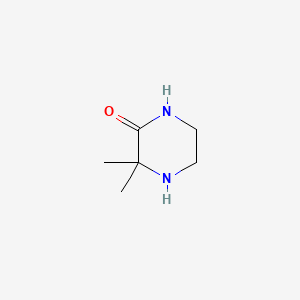
3,5-Dimethyl-4-Isoxazolecarbaldehyde
描述
The compound of interest, 3,5-Dimethyl-4-Isoxazolecarbaldehyde, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of isoxazole derivatives has been widely studied due to their potential applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,5-Dimethyl-4-Isoxazolecarbaldehyde, they do provide insights into the chemistry of related isoxazole compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 5-amino-3-phenylisoxazole-4-carbaldehyde was achieved through the Vilsmeier reaction, which is a formylation process involving the use of DMF and POCl3 . Similarly, the synthesis of 4-substituted-3,5-bis(methoxycarbonyl)isoxazoline N-oxides was developed through a one-step cyclization of aldehydes with methyl nitroacetate . These methods could potentially be adapted for the synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The arrangement of substituents around the ring can significantly influence the compound's properties. For example, the study of dimethylindium-pyridine-2-carbaldehyde oximate revealed a complex coordination structure involving a dimeric oximate molecule . Although this structure is not directly related to 3,5-Dimethyl-4-Isoxazolecarbaldehyde, it highlights the importance of molecular geometry and coordination in understanding the behavior of isoxazole compounds.
Chemical Reactions Analysis
Isoxazole derivatives participate in various chemical reactions, often influenced by the substituents present on the ring. The paper discussing the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles indicates that the electronic properties of substituents can affect the equilibrium position of structural isomers . This suggests that the reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde could also be influenced by the presence of the methyl groups and the aldehyde functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and reactivity. For example, the study on the preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one showed that tautomeric forms can be influenced by the solvent used, which is a critical aspect of the compound's behavior in different environments . This information can be useful in predicting the solubility, stability, and reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde in various solvents.
安全和危害
3,5-Dimethyl-4-Isoxazolecarbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .
属性
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYXKLCEILMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302520 | |
| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
CAS RN |
54593-26-9 | |
| Record name | 54593-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)

![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)







